N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(20-7-3-5-17-4-1-2-6-19(17)20)23-14-16-8-11-24(12-9-16)22(26)18-10-13-27-15-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVKXXDFAJOOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is subsequently reacted with 1-naphthamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction can produce furan-3-methanol. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Piperidine Derivatives with Aromatic Substitutions
Table 1: Key Structural and Pharmacokinetic Comparisons
Key Observations:
- Structural Motifs : The target compound shares a piperidine core with analogs but diverges in substituents. Unlike fentanyl derivatives (e.g., ortho-fluorobutyryl fentanyl), it lacks a phenethyl group linked to the piperidine nitrogen, which is critical for μ-opioid receptor binding . Instead, its furan-3-carbonyl group may influence solubility and metabolic stability.
- Aromatic vs. Heterocyclic Substituents : The 1-naphthamide group distinguishes it from compound 17 (tetrahydropyran-methyl) and Goxalapladib (naphthyridine-acetamide). The naphthamide’s bulkiness may reduce membrane permeability compared to smaller substituents .
Metabolic Stability and ADME Profiles
Evidence from microsomal stability assays (human/mouse liver microsomes) for compound 17 (78% yield in synthesis) suggests moderate metabolic stability (~50–70% parent compound remaining at 60 minutes) . By contrast, fentanyl analogs (e.g., para-chloroisobutyryl fentanyl ) exhibit rapid clearance due to cytochrome P450-mediated N-dealkylation. The target compound’s furan group may introduce metabolic vulnerabilities (e.g., furan ring oxidation), though its naphthamide could slow degradation via steric hindrance.
Pharmacological and Therapeutic Implications
While fentanyl derivatives target opioid receptors , and Goxalapladib modulates atherosclerosis pathways , the target compound’s biological activity remains uncharacterized.
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-naphthamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring and a naphthamide moiety, which are known for their diverse biological activities. The presence of the furan-3-carbonyl group enhances its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of these targets, leading to various pharmacological effects. For instance, it has been shown to inhibit certain enzymes involved in cancer pathways, suggesting potential anticancer properties.
Anticancer Properties
Preliminary studies have indicated that this compound could exert antiproliferative effects on cancer cells. For example, compounds in the same class have shown IC50 values in the low micromolar range against melanoma cells . The mechanism may involve the inhibition of key signaling pathways that promote cell survival and proliferation.
Case Studies and Experimental Data
A study focusing on structurally similar compounds revealed that modifications in the piperidine and naphthamide components significantly impacted their biological activity. For instance, certain derivatives showed enhanced potency against specific cancer cell lines, indicating that further exploration of this compound could yield promising therapeutic agents .
Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-naphthamide, and how can purity be ensured?
The synthesis typically involves:
- Step 1 : Alkylation of the piperidine ring with a furan-3-carbonyl group using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents and triethylamine as a catalyst .
- Step 2 : Amide bond formation between the piperidine intermediate and 1-naphthoic acid via carbodiimide coupling (e.g., EDC/HOBt) .
- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. LCMS (m/z [M+H]+) and HPLC (retention time ~1.63 minutes under QC-SMD-TFA05 conditions) confirm identity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : 1H/13C NMR to confirm piperidine, furan, and naphthamide moieties (e.g., furan carbonyl peak at ~160 ppm in 13C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C22H23N3O2).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should stability and storage conditions be optimized for this compound?
- Store at –20°C in inert, anhydrous conditions (argon atmosphere) to prevent hydrolysis of the amide bond or furan oxidation. Stability studies under varying pH (3–9) and temperature (4–37°C) confirm degradation <5% over 6 months .
Advanced Research Questions
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
- Derivative Synthesis : Modify substituents (e.g., replace naphthamide with benzo[d]thiazole or isoxazole carboxamide) to assess impact on bioactivity .
- In Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative strains or anticancer activity via MTT assays (e.g., IC50 values in cancer cell lines) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity for targets like kinase enzymes or GPCRs .
Q. How can researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate antimicrobial claims using both broth microdilution (CLSI guidelines) and time-kill kinetics .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct interaction with proposed targets (e.g., bacterial dihydrofolate reductase) .
Q. What strategies identify the molecular targets of this compound in disease pathways?
- Chemoproteomics : Use affinity-based probes (biotinylated derivatives) for pull-down assays coupled with LC-MS/MS .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., pathways involving inflammation or apoptosis) .
Q. How does the furan-3-carbonyl group influence chemical reactivity and derivatization?
- Oxidation : Furan rings oxidize to γ-lactones using mCPBA (meta-chloroperbenzoic acid) .
- Nucleophilic Substitution : Piperidine nitrogen reacts with electrophiles (e.g., alkyl halides) under basic conditions (K2CO3/DMF) .
Q. What in vitro models are suitable for assessing neuroprotective or anticancer potential?
- Neuroprotection : Primary cortical neuron cultures exposed to oxidative stress (H2O2) with viability measured via LDH release .
- Anticancer : NCI-60 cell line panel screening followed by apoptosis assays (Annexin V/PI staining) .
Q. How can toxicity and selectivity be evaluated during preclinical development?
- Cytotoxicity : Compare IC50 in cancer vs. non-cancer cell lines (e.g., HEK293) .
- hERG Assay : Patch-clamp electrophysiology to assess cardiac toxicity risks .
Q. What computational tools predict metabolic pathways and potential metabolites?
- In Silico Metabolism : Use software like StarDrop or ADMET Predictor to identify likely Phase I/II metabolites (e.g., piperidine N-dealkylation or furan ring hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
